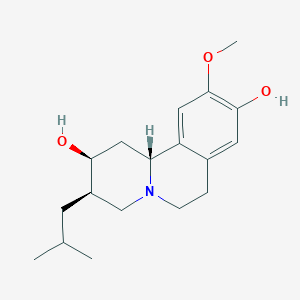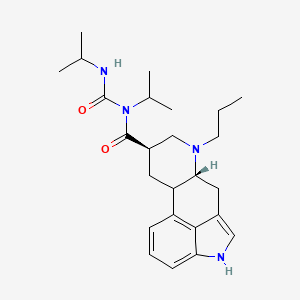
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes isopropyl and ergoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition reaction, where isopropylamine reacts with N-isopropylacrylamide, followed by amidation with acryloyl chloride . This process requires controlled reaction conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the compound’s specific application and context.
類似化合物との比較
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Known for its use as an antiozonant in rubbers.
N-Isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide: Utilized in polymer synthesis and drug delivery systems.
Uniqueness
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide stands out due to its unique ergoline structure, which imparts distinct bioactive properties. This makes it particularly valuable in medicinal chemistry and pharmacology, where it can serve as a lead compound for developing new therapeutic agents.
特性
CAS番号 |
81409-76-9 |
|---|---|
分子式 |
C25H36N4O2 |
分子量 |
424.6 g/mol |
IUPAC名 |
(6aR,9R)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H36N4O2/c1-6-10-28-14-18(24(30)29(16(4)5)25(31)27-15(2)3)11-20-19-8-7-9-21-23(19)17(13-26-21)12-22(20)28/h7-9,13,15-16,18,20,22,26H,6,10-12,14H2,1-5H3,(H,27,31)/t18-,20?,22-/m1/s1 |
InChIキー |
WKQNRMKDZKSJGR-HCNFZCTASA-N |
異性体SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C(C)C)C(=O)NC(C)C |
正規SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C(C)C)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


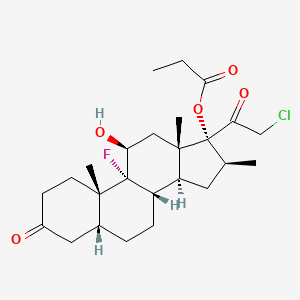

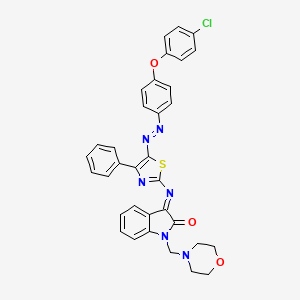

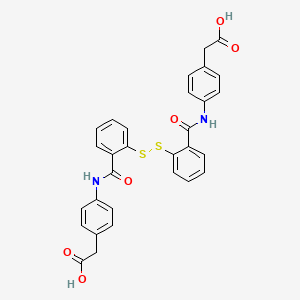
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
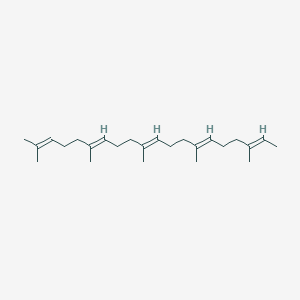
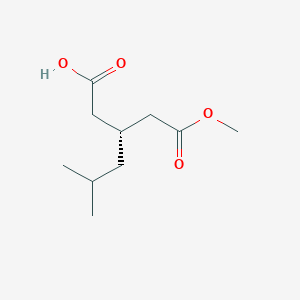
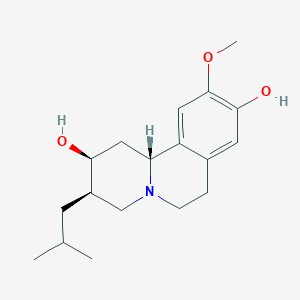

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)

